Hydroxy-PEG6-Boc

Descripción

Propiedades

IUPAC Name |

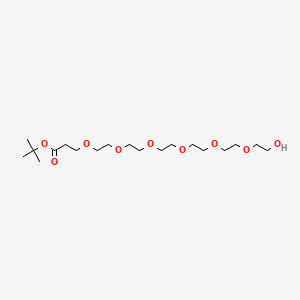

tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGDPFAYSOSIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361189-64-2 |

Source

|

| Record name | Hydroxy-PEG6-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG6-Boc for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG6-Boc, with the IUPAC name tert-butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length. It is a valuable tool in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The inclusion of a six-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration for many drug candidates. The terminal hydroxyl and Boc-protected amine functionalities allow for sequential and controlled conjugation to different molecules of interest.

Physicochemical and Technical Properties

This compound is typically a colorless to light yellow liquid. Its properties are summarized in the tables below. Note that some properties may vary slightly between different suppliers.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 361189-64-2 | [1] |

| Molecular Formula | C19H38O9 | [1] |

| Molecular Weight | 410.50 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (by HPLC) | Typically >95% | [1] |

Table 2: Storage and Stability

| Condition | Duration | Reference |

| Pure Form at -20°C | Up to 3 years | [1] |

| Pure Form at 4°C | Up to 2 years | [1] |

| In Solvent at -80°C | Up to 6 months | [1] |

| In Solvent at -20°C | Up to 1 month | [1] |

Table 3: Qualitative Solubility of Similar PEG Linkers

| Solvent | Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |

| Methanol | Soluble | PEGs are generally soluble in alcohols. |

| Ethanol | Soluble | PEGs are generally soluble in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds. |

| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether. |

| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. |

Synthesis and Purification

Experimental Protocol: Representative Synthesis of this compound

Materials:

-

Amino-PEG6-alcohol

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Reaction Setup: Dissolve Amino-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.

Boc Deprotection Protocol

Prior to conjugation of the amine terminus, the Boc protecting group must be removed.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon source

Procedure:

-

Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

-

Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the deprotection progress by TLC or LC-MS until the starting material is completely consumed.

-

Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA. The resulting deprotected amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

General Conjugation Protocol (Hydroxyl End)

The terminal hydroxyl group can be reacted with a carboxylic acid on a molecule of interest (e.g., a ligand for a target protein) using standard esterification coupling reagents.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Activation: Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent. Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, dilute the reaction mixture with an appropriate solvent and purify the conjugate by preparative HPLC.

Visualizations

Synthesis and Deprotection Workflow

Caption: General workflow for the synthesis and Boc deprotection of this compound.

PROTAC Synthesis and Mechanism of Action

References

Hydroxy-PEG6-Boc chemical structure and properties

An In-depth Technical Guide to Hydroxy-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug development. Its structure, featuring a hexaethylene glycol (PEG6) spacer, a terminal hydroxyl group, and a tert-butyloxycarbonyl (Boc)-protected functional group, offers a versatile platform for the synthesis of complex biomolecules. The PEG linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound and its derivatives, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound and its closely related derivatives are foundational tools in modern medicinal chemistry. The core structure consists of a six-unit polyethylene (B3416737) glycol chain that imparts favorable solubility characteristics. One terminus is a hydroxyl group (-OH) available for chemical modification, while the other end is protected with a tert-butyloxycarbonyl (Boc) group. The nature of the Boc-protected group can vary, leading to different derivatives with distinct applications.

Key Chemical Structures

There are several common variants of the this compound linker, each with a unique CAS number and molecular formula. It is crucial for researchers to select the appropriate derivative for their specific synthetic strategy.

-

This compound (Carboxylic Acid Derivative) : In this variant, the Boc group protects a carboxylic acid.

-

N-Boc-PEG6-alcohol (Amine Derivative) : Here, the Boc group serves as a protecting group for a terminal amine.

Physicochemical Properties

The following tables summarize the key quantitative data for the most common this compound derivatives.

Table 1: Physicochemical Properties of this compound (Carboxylic Acid Derivative)

| Property | Value | Reference |

| CAS Number | 361189-64-2 | [1][2] |

| Molecular Formula | C19H38O9 | [1] |

| Molecular Weight | 410.50 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (HPLC) | >98% | [2] |

| Storage Conditions | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Table 2: Physicochemical Properties of N-Boc-PEG6-alcohol (Amine Derivative)

| Property | Value | Reference |

| CAS Number | 331242-61-6 | [4][5] |

| Molecular Formula | C17H35NO8 | [4][5] |

| Molecular Weight | 381.5 g/mol | [4][5] |

| Purity | 98% | [4] |

| Solubility | DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C | [4] |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [5] |

Table 3: Safety Information for Hydroxy-PEG6-CH2-Boc (a related derivative)

| Category | Information | Reference |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [6] |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7] The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the final PROTAC molecule.[4][8]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound derivatives in bioconjugation. These may require optimization for specific applications.

Boc Deprotection of N-Boc-PEG6-alcohol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

-

Materials:

-

N-Boc-PEG6-alcohol

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the N-Boc-PEG6-alcohol in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution (e.g., 1:1 v/v DCM:TFA).[9]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.[9][10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[10]

-

Wash the organic layer with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.[10]

-

Activation of the Hydroxyl Group

The terminal hydroxyl group can be activated for subsequent conjugation, for example, by conversion to a tosylate, which is a good leaving group.

-

Materials:

-

This compound derivative

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous pyridine (B92270)

-

p-toluenesulfonyl chloride (TsCl)

-

1 M HCl, saturated sodium bicarbonate solution, brine

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.[9]

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.[9]

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.[9]

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.[9]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer and concentrate to obtain the tosylated linker.

-

Synthesis of a PROTAC Molecule

This protocol outlines a generalized two-step synthesis of a PROTAC using a this compound derivative.

-

Step 1: Conjugation of the Linker to the Target Protein Ligand

-

Activate the carboxylic acid of the target protein ligand using a coupling agent like HATU in the presence of a base like DIPEA.

-

Add the deprotected amine-PEG6-alcohol to the activated ligand.

-

Stir the reaction at room temperature for 4-16 hours.

-

Purify the resulting POI-Linker intermediate by flash column chromatography or preparative HPLC.[7]

-

-

Step 2: Conjugation of the POI-Linker to the E3 Ligase Ligand

-

Activate the hydroxyl group of the POI-Linker intermediate as described in Protocol 3.2 or through other activation methods.

-

React the activated POI-Linker with the E3 ligase ligand.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the final product by HRMS and NMR.[7]

-

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using a this compound linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a PROTAC, leading to targeted protein degradation.

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

Conclusion

This compound is a key building block in modern drug discovery and development. Its well-defined structure and versatile reactivity, combined with the beneficial properties of the PEG linker, make it an invaluable tool for the synthesis of complex bioconjugates like PROTACs. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and the provided protocols should be adapted and optimized for specific experimental contexts.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 361189-64-2 | PROTAC Linker | MOLNOVA [molnova.com]

- 3. molnova.cn [molnova.cn]

- 4. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 5. Boc-NH-PEG6-OH | C17H35NO8 | CID 23132533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxy-PEG6-CH2-Boc | 297162-47-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility of Hydroxy-PEG6-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG6-Boc (tert-butyl (17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate), a heterobifunctional PEG linker crucial in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, formulation, and application in bioconjugation and pharmaceutical research.

Core Concepts: Structure and Solubility

This compound possesses a distinct amphiphilic nature, which dictates its solubility across a range of solvents. Its structure comprises a hydrophilic polyethylene (B3416737) glycol (PEG) chain of six ethylene (B1197577) glycol units, conferring aqueous solubility.[1][2][] This PEG chain is flanked by a terminal hydroxyl group, which can be further functionalized, and a tert-butyloxycarbonyl (Boc) protected amine group, which is lipophilic in nature. The Boc group can be removed under acidic conditions to reveal a primary amine for conjugation.[2][4] The interplay between the hydrophilic PEG core and the more hydrophobic Boc-protected end influences its dissolution properties.

Qualitative and Quantitative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative solubility profile can be inferred from supplier data and the known behavior of similar PEGylated molecules. The hydrophilic PEG spacer is known to enhance the solubility of compounds in aqueous media.[2][][][6][7]

For precise quantitative measurements, a standardized experimental protocol is recommended. The following table summarizes the expected qualitative solubility and provides a framework for recording experimentally determined quantitative values.

| Solvent Class | Solvent | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

| Dimethylformamide (DMF) | Soluble | Data not available | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Data not available |

| Aqueous | Water | Expected to be Soluble | Data not available |

| Phosphate-Buffered Saline (PBS) | Expected to be Soluble | Data not available | |

| Alcohols | Methanol | Expected to be Soluble | Data not available |

| Ethanol | Expected to be Soluble | Data not available | |

| Ethers | Diethyl Ether | Slightly Soluble / Insoluble | Data not available |

| Hydrocarbons | Hexanes | Insoluble | Data not available |

Note: The qualitative solubility is based on data from suppliers of this compound and related PEG derivatives.[2][8] For critical applications, it is imperative to determine the quantitative solubility experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask (SSF) method.[9][10] This protocol is adapted for the analysis of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, DMSO, DCM, Ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Refractive Index - RI) or a quantitative analytical method like quantitative Nuclear Magnetic Resonance (qNMR).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is reached.[10]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium, which is typically 24-48 hours.[9][10]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[9][10]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[9]

-

Quantification: Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD/RI).

-

Calculation: Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.[9]

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the Saturation Shake-Flask method.

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

pH: The pH of aqueous solutions can affect the stability of the Boc protecting group, which is labile under acidic conditions. This could indirectly influence solubility measurements if the compound degrades.

-

Presence of Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect, potentially reducing the solubility of PEG compounds by competing for water molecules for hydration.[9]

Conclusion

References

- 1. biochempeg.com [biochempeg.com]

- 2. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 4. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]

- 6. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]

- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Stability of Hydroxy-PEG6-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxy-PEG6-Boc, a heterobifunctional PROTAC linker used in the synthesis of targeted protein degraders. Understanding the stability profile of this critical reagent is paramount for ensuring the reproducibility of experimental results and the quality of synthesized compounds. This document details potential degradation pathways, provides protocols for stability assessment, and presents illustrative data to guide researchers in its proper handling and storage.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The primary recommendations are based on vendor specifications and the known chemical properties of its constituent polyethylene (B3416737) glycol (PEG) and tert-butyloxycarbonyl (Boc) moieties.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -20°C | Months to Years | Store in a tightly sealed, light-protected container. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2] |

| Short-Term Storage | 0 - 4°C | Days to Weeks | Keep in a dry, dark environment.[2] |

| Shipping | Ambient | Short Periods | The compound is stable for a few weeks during standard shipping.[2] |

| In Solution | -20°C or -80°C | Months | Use anhydrous solvents. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

Handling Precautions:

-

Hygroscopicity: Polyethylene glycol linkers can be hygroscopic. It is advisable to handle the compound in a dry environment and to use anhydrous solvents for preparing solutions.

-

Atmosphere: For long-term solution storage, purging the container with an inert gas like nitrogen or argon can mitigate oxidative degradation of the PEG chain.[3][4]

-

Light Sensitivity: Protection from light is recommended, as light can accelerate the aging and degradation of PEG-containing compounds.[5]

Potential Degradation Pathways

The chemical structure of this compound contains two primary functionalities susceptible to degradation: the acid-labile Boc protecting group and the polyethylene glycol chain, which is prone to oxidation.

Acid-Catalyzed Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[6][7][8] The degradation proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then forms isobutene and carbon dioxide, ultimately releasing the free amine. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this deprotection.[9] Therefore, exposure of this compound to acidic environments should be strictly avoided if the integrity of the Boc group is to be maintained.

Oxidative Degradation of the PEG Chain

The polyether backbone of the PEG chain is susceptible to oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions.[3][4] This degradation is a free-radical chain reaction that can lead to chain scission, resulting in the formation of various byproducts, including aldehydes (such as formaldehyde) and acids (such as formic acid). This can alter the linker's length and chemical properties, impacting the efficacy of the final PROTAC molecule.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Subvisible Particles Derived by Dropping Stress Enhance Anti-PEG Antibody Production and Clearance of PEGylated Proteins in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]

- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

In the intricate landscape of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies on a strategic chemical toolkit.[1][2] Central to this toolkit is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group standing out as a cornerstone for amine protection, particularly in conjunction with polyethylene (B3416737) glycol (PEG) linkers.[1][3] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Principles: A Temporary Shield for Controlled Reactions

The primary function of the Boc group on a PEG linker is to act as a temporary shield for a primary or secondary amine.[2] This protection is crucial for multi-step syntheses where the amine's reactivity needs to be masked to prevent unwanted side reactions.[1][2] The popularity of the Boc group stems from its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[1][3] This selective lability, often referred to as an "orthogonal" deprotection strategy, is fundamental to the controlled, stepwise assembly of complex biomolecules.[2][4]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[5][6] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[6] The incorporation of a PEG spacer enhances the solubility of hydrophobic molecules, improves pharmacokinetic properties, and can shield therapeutic payloads from enzymatic degradation and reduce immunogenicity.[3][6]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical for the overall yield and purity of the final bioconjugate.[1][6] The following tables summarize key quantitative data related to these processes.

| Process | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Dichloromethane (DCM) or THF | 0 - 25 | 2 - 12 | >95 |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >90 |

| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 |

| Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. [6] This table provides a general overview of the conditions for the addition and removal of the Boc protecting group. |

| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common and effective reagent.[2][7] Volatile and can be removed under reduced pressure.[2] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp | A stronger acid system that can be used as an alternative to TFA.[2][7] |

| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | Room Temp | Mild deprotection conditions.[7] |

| Table 2: Common Acidic Conditions for Boc Deprotection. [2][7] A summary of various acidic reagents for the removal of the Boc group. |

| Scavenger | Typical Concentration (v/v) | Purpose |

| Triisopropylsilane (TIS) | 2.5 - 5% | Quenches the tert-butyl cation to prevent side reactions.[7] |

| Water | 2.5 - 5% | Acts as a carbocation scavenger.[7] |

| Thioanisole | 5% | Scavenges carbocations and protects methionine residues.[7] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues.[7] |

| Phenol | 5% | Acts as a carbocation scavenger.[7] |

| Table 3: Common Scavengers for Boc Deprotection. [7] These reagents are used to prevent side reactions from the tert-butyl cation generated during deprotection. |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[5][6]

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[5]

Materials:

-

Amino-PEG linker[5]

-

Di-tert-butyl dicarbonate ((Boc)₂O)[5]

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base[5]

-

Dichloromethane (DCM), anhydrous[5]

-

Magnetic stirrer and stir bar[5]

-

Round-bottom flask[5]

-

Nitrogen or argon supply (optional)[5]

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[5]

-

Add DIPEA (typically 2-3 equivalents relative to the amine).[5]

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[5]

-

Stir the reaction mixture at room temperature for 3-12 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[5]

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[5]

Materials:

-

Boc-protected PEG linker[5]

-

Trifluoroacetic acid (TFA)[5]

-

Dichloromethane (DCM), anhydrous[5]

-

Triisopropylsilane (TIS) (optional scavenger)[5]

-

Magnetic stirrer and stir bar[5]

-

Round-bottom flask[5]

-

Rotary evaporator[5]

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask (to a concentration of 0.1-0.2 M).[1][8]

-

Add TFA to the solution to a final concentration of 20-50% (v/v).[1][8] If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[1]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][8]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5][8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5][8] Co-evaporation with toluene (B28343) can help remove residual TFA.[1][8]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5][7]

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5][8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5][8]

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[5]

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)[5]

-

Boc-protected amino acids[5]

-

Coupling reagents (e.g., DCC/HOBt, HBTU)[5]

-

Dichloromethane (DCM)[5]

-

N,N-Dimethylformamide (DMF)[5]

-

Diisopropylethylamine (DIPEA)[5]

-

Trifluoroacetic acid (TFA)[5]

-

Solid-phase synthesis vessel[5]

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[5]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[5]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[6]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[6]

-

Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[6] Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5] Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[5]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.[5]

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the desired sequence.[5]

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[5]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.[4]

Caption: Mechanism of Boc protection of a primary amine on a PEG linker.

Caption: Acid-catalyzed mechanism of Boc deprotection.[7]

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, has become a cornerstone in pharmaceutical sciences for its ability to dramatically improve the therapeutic properties of proteins, peptides, and small molecule drugs.[2][3]

PEG is a synthetic, water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[2] These unique physicochemical properties allow PEG linkers to modulate the pharmacokinetic and pharmacodynamic profiles of bioconjugates precisely.[4] Key advantages of utilizing PEG linkers include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[2][4] By increasing the hydrodynamic size of a molecule, PEGylation reduces its renal clearance rate, thereby extending its presence in the bloodstream.[2] This "stealth" effect also shields the bioconjugate from enzymatic degradation and recognition by the immune system.[2]

This technical guide provides a comprehensive overview of PEG linkers, covering their classification, impact on drug properties, and applications. It also offers detailed experimental protocols for common bioconjugation techniques and quantitative data to inform linker selection.

Classification of PEG Linkers

PEG linkers can be categorized based on their architecture, the reactivity of their functional groups, and their stability in biological environments.

Architectural Classification

-

Linear PEG Linkers: These consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type due to their straightforward synthesis and predictable behavior.[4]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, further enhancing circulation half-life.[4]

-

Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often utilized in the creation of hydrogels and for developing multifunctional drug delivery systems.[5][6]

Functional Group Classification

-

Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for cross-linking identical molecules or for single-step conjugation reactions.[4]

-

Heterobifunctional PEG Linkers: Featuring two different reactive groups, these linkers allow for controlled, sequential conjugation of two distinct molecules. This is particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[4]

Common reactive functional groups on PEG linkers include:

-

NHS Esters: React with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[7]

-

Maleimides: Specifically react with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[8]

-

Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[9]

Stability-Based Classification

-

Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules. The payload is released only upon the complete degradation of the carrier molecule, typically within the lysosome.[10][11] This generally leads to higher plasma stability and a better safety profile.[10][11]

-

Cleavable PEG Linkers: These are designed to be stable in circulation but are cleaved to release the payload in response to specific triggers within the target cell or tumor microenvironment.[12] This allows for more controlled and targeted drug release. Common cleavage mechanisms include:

-

Acid-Sensitivity (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[12]

-

Enzyme-Sensitivity (e.g., Valine-Citrulline peptides): Cleaved by specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.[12]

-

Glutathione-Sensitivity (e.g., Disulfide bonds): Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[12]

-

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize the quantitative effects of PEGylation on various biopharmaceutical properties.

Table 1: Enhancement of Drug Solubility with PEGylation

| Drug | PEG Linker Type | Fold Increase in Aqueous Solubility | Reference |

| Coumarin-6 | mPEG-PDLLA-decyl | 40-50 | [13] |

| Paclitaxel | mPEG-PLA | ~1000 | |

| Camptothecin | 4-arm PEG | >100 | [14] |

| Ketorolac | PEG 4000 | Significant enhancement | [14] |

Table 2: Extension of Therapeutic Protein Half-Life by PEGylation

| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |

| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25 | [1] |

| Interferon-α-2a | 20 | 1.2 h | 13.3 h | ~11 | [15] |

| Interferon-α-2a | 2 x 20 | 1.2 h | 25.4 h | ~21 | [15] |

| Interferon-α-2a | 40 | 1.2 h | 34.1 h | ~28 | [15] |

| Interferon-α-2a | 60 | 1.2 h | 49.3 h | ~41 | [15] |

| dAb-TNFα | 20 | 5 min | 4.8 h | ~58 | [15] |

| dAb-TNFα | 2 x 20 | 5 min | 18 h | ~216 | [15] |

| Somavert™ | - | 20 min | 72 h | ~216 | [16] |

| Neulasta® | 20 | 3.5 h | 15-80 h | 4-23 | [16] |

| Krystexxa® | - | <24 h | 2 weeks | >14 | [16] |

Table 3: Comparative In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers

| ADC Target | Cell Line | Linker Type | Payload | IC50 (nM) | Reference |

| HER2 | KPL-4 | Cleavable (Exo-EVC) | Exatecan | 0.9 | [17] |

| HER2 | KPL-4 | Cleavable (GGFG) | DXd | 4.0 | [17] |

| M1S1 | BxPC3 | Non-cleavable (PEG6-C2) | MMAD | ~1 | [18] |

| HER2 | SK-BR-3 | Cleavable (Val-Cit) | MMAE | Generally lower | [4] |

| HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | Generally higher | [10] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[4]

Mandatory Visualization

Experimental Protocols

Protocol 1: PEGylation of Proteins via Lysine Residues using NHS Esters

This protocol describes a general procedure for conjugating an amine-reactive PEG-NHS ester to lysine residues on a protein.[7][9]

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester (e.g., mPEG-NHS)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0-8.5)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free buffer using dialysis or a desalting column.

-

-

PEG Reagent Preparation:

-

Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of PEG-NHS ester in the anhydrous organic solvent to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

The molar ratio of PEG reagent to protein is a critical parameter and should be optimized. A starting point of 5- to 20-fold molar excess of PEG reagent over protein is common.[9]

-

Slowly add the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to consume any unreacted PEG-NHS ester.

-

-

Purification:

-

Remove unreacted PEG, byproducts, and unmodified protein from the PEGylated protein using a suitable chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

-

Characterization:

-

Analyze the purified PEGylated protein using SDS-PAGE to confirm an increase in molecular weight.

-

Determine the degree of PEGylation and purity using SEC-HPLC or mass spectrometry.

-

Protocol 2: Site-Specific PEGylation of Proteins via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-activated PEG to a free cysteine residue on a protein.[8][19]

Materials:

-

Thiol-containing protein (e.g., a protein with an engineered cysteine or reduced disulfide bonds)

-

PEG-Maleimide

-

Thiol-free conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed, thiol-free conjugation buffer.

-

If necessary to generate free thiols, reduce disulfide bonds by adding a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

-

PEG Reagent Preparation:

-

Prepare a stock solution of PEG-Maleimide (e.g., 10 mM) in an anhydrous organic solvent (e.g., DMSO or DMF) or directly in the conjugation buffer immediately before use.

-

-

Conjugation Reaction:

-

Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the amount of thiol-containing protein is a common starting point.[20]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the PEGylated conjugate from unreacted reagents using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm successful conjugation by observing a band shift on SDS-PAGE.

-

Characterize the purity and degree of labeling of the final product using HPLC and mass spectrometry.

-

Protocol 3: Site-Specific PEGylation via Click Chemistry

This protocol describes a two-step approach for site-specific PEGylation using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][8]

Materials:

-

Protein with a genetically encoded alkyne- or azide-containing unnatural amino acid

-

Azide-PEG or Alkyne-PEG

-

Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Purification system

Procedure:

-

Protein Preparation:

-

Express and purify the protein containing the bioorthogonal handle (alkyne or azide).

-

-

Click Reaction:

-

In a suitable buffer, combine the protein, the complementary PEG reagent (Azide-PEG or Alkyne-PEG), the copper(I) catalyst, and the chelating ligand.

-

The reaction is typically rapid and can be performed at room temperature.

-

-

Purification:

-

Purify the PEGylated protein from the reaction components using an appropriate chromatography method.

-

-

Characterization:

-

Analyze the final product for successful conjugation, purity, and degree of PEGylation using SDS-PAGE, HPLC, and mass spectrometry.

-

Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE

SDS-PAGE is a fundamental technique for the initial assessment of a PEGylation reaction.[21]

Materials:

-

Unmodified protein control

-

PEGylated protein sample

-

SDS-PAGE loading buffer

-

Precast or hand-cast polyacrylamide gels

-

Electrophoresis running buffer

-

Protein molecular weight marker

-

Coomassie Brilliant Blue or Barium Iodide stain

Procedure:

-

Sample Preparation:

-

Mix the protein samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes to denature.

-

-

Electrophoresis:

-

Load the denatured samples and molecular weight marker into the wells of the gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Staining:

-

Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A successful PEGylation will result in a band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified control.

-

Barium Iodide Staining (optional): This method specifically stains the PEG component, confirming the presence of PEG on the protein.

-

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This assay determines the IC50 of an ADC on cancer cell lines.[5][10]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and unconjugated antibody control

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and controls in culture medium.

-

Add the dilutions to the cells and incubate for 72-96 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

-

Solubilization and Absorbance Reading:

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.

-

Protocol 6: Methods for Mapping PEGylation Sites on Proteins

Determining the precise location of PEG attachment is crucial for understanding its impact on protein function. Mass spectrometry-based peptide mapping is the gold standard for this analysis.[2][22]

General Workflow:

-

Proteolytic Digestion:

-

Digest both the unmodified and PEGylated protein with a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

-

Data Analysis:

-

Compare the peptide maps of the unmodified and PEGylated proteins. Peptides containing a PEGylation site will show a characteristic mass shift corresponding to the attached PEG chain.

-

The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid residue that is modified.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. [qmro.qmul.ac.uk]

- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 13. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.cn]

- 14. impactfactor.org [impactfactor.org]

- 15. researchgate.net [researchgate.net]

- 16. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protocols | BroadPharm [broadpharm.com]

- 21. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Hydroxy-PEG6-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for Hydroxy-PEG6-Boc (CAS No. 297162-47-1), a versatile bifunctional linker commonly employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. While specific quantitative toxicological and environmental data for this compound are limited in publicly available literature, this document synthesizes the existing hazard information, outlines standard experimental protocols for safety assessment, and provides visual workflows to guide safe handling and risk evaluation.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation. The primary hazards are associated with skin, eye, and respiratory contact.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

The signal word associated with these classifications is "Warning" .

Physical and Chemical Properties

Detailed quantitative physical and chemical properties for this compound are not extensively reported. The available information is summarized below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₃₆O₉ |

| Molecular Weight | 396.47 g/mol |

| Appearance | Solid or liquid |

| Purity | Typically >95% |

| Density | Approximately 1.086 g/cm³ |

| Flash Point | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Toxicological and Ecotoxicological Data

Table 3: Summary of Toxicological and Ecotoxicological Data

| Data Point | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Ecotoxicity | No data available |

Experimental Protocols for Safety Assessment

In the absence of specific experimental data for this compound, this section outlines the standard methodologies, based on OECD (Organisation for Economic Co-operation and Development) guidelines, that would be employed to determine the key safety parameters.

Acute Oral Toxicity Assessment (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure: Depending on the outcome (mortality or no mortality), the dose for the next group of animals is adjusted up or down. The procedure is stopped when a confident classification can be made.

Skin Irritation/Corrosion Testing (Following OECD Guideline 439 - In Vitro)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, avoiding the use of live animals.

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application: A small amount of the test substance is applied topically to the surface of the tissue.

-

Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[1]

Eye Irritation/Corrosion Testing (Following OECD Guideline 492 - In Vitro)

This guideline describes procedures using reconstructed human cornea-like epithelium to identify chemicals that cause serious eye damage or irritation.

-

Test System: A reconstructed human cornea-like epithelium model is employed.

-

Exposure: The test substance is applied to the epithelial surface for a set duration.

-

Endpoint Measurement: Cell viability is measured after exposure. A significant decrease in viability indicates the potential for eye irritation or serious eye damage.

Ready Biodegradability (Following OECD Guideline 301)

These tests evaluate the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.

-

Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

-

Test Medium: The test substance is added as the sole source of organic carbon to a mineral medium.

-

Incubation: The mixture is incubated under aerobic conditions for 28 days.

-

Measurement: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[2][3][4] Pass levels for ready biodegradability are typically ≥70% for DOC removal or ≥60% for CO₂ evolution or oxygen demand within a 10-day window.[2]

Visualizing Safety Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical connections in the safety assessment and handling of this compound.

Caption: Relationship between GHS hazards and recommended PPE.

Caption: Tiered workflow for chemical safety assessment.

Safe Handling and Emergency Procedures

Based on the known hazards, the following precautions are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

-

Spill and Disposal:

-

Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

References

A Technical Guide to 6-Unit Polyethylene Glycol (PEG) Derivatives: Core Features and Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Unit PEG Derivatives

Polyethylene Glycol (PEG) derivatives are hydrophilic polymers widely utilized in biomedical and pharmaceutical research to enhance the therapeutic properties of molecules.[1][2] Specifically, discrete PEG (dPEG®) linkers, which have a precisely defined number of repeating ethylene (B1197577) glycol units, offer significant advantages over traditional, polydisperse PEGs by ensuring batch-to-batch consistency and a uniform molecular weight.[3]

This guide focuses on 6-unit PEG derivatives, which are based on the core structure of hexaethylene glycol. These linkers are long enough to provide adequate spacing and improve solubility, yet short enough to avoid the complexities and potential immunogenicity associated with high-molecular-weight PEGs.[1][4] Their defined length and versatile functionalization make them ideal for applications ranging from bioconjugation and drug delivery to surface modification and diagnostics.[5][] We will explore the core physicochemical properties, synthesis and characterization protocols, and key applications of these essential chemical tools.

Core Physicochemical Properties

The fundamental 6-unit PEG is hexaethylene glycol, a clear, colorless liquid. Its properties, along with those of its common derivatives, are crucial for experimental design. Quantitative data for hexaethylene glycol are summarized below.

| Property | Value | Unit |

| Chemical Formula | C₁₂H₂₆O₇ | - |

| Molecular Weight | 282.33 | g/mol [7] |

| Boiling Point | 217 (at 4 mmHg) | °C[8] |

| Melting Point | 5-7 | °C[8] |

| Density | 1.127 (at 25 °C) | g/mL[8] |

| Refractive Index (n20/D) | 1.465 | -[8] |

| Solubility | Soluble | Water, many organic solvents[9] |

Key Functional Derivatives and Synthesis

The utility of hexaethylene glycol is vastly expanded through the modification of its terminal hydroxyl groups into reactive functionalities. Common derivatives include those with amine, azide, and carboxylic acid groups, which can be homobifunctional (same group on both ends) or heterobifunctional (different groups on each end).[][10]

Synthesis Workflow: Diol to Diamine

The conversion of a diol to a diamine is a fundamental transformation. The diagram below illustrates a common workflow, proceeding through a tosylated intermediate followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of Hexaethylene Glycol Diamine

This protocol details a representative method for synthesizing poly(ethylene glycol) diamine from a tosylated precursor.[11]

Materials:

-

Polyethylene glycol p-toluene sulfonate (TsO-PEG-OTs)

-

Concentrated ammonia (B1221849) water (25-28%)

-

Sodium hydroxide (B78521) (NaOH) aqueous solution (1M)

-

Deionized water

-

Autoclave (150 mL)

-

Separatory funnel

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Reaction Setup: Add TsO-PEG-OTs and a stoichiometric excess of concentrated ammonia water to a 150 mL autoclave.

-

Amination Reaction: Seal the autoclave and heat to 140°C for 6 hours.

-

Cooling and Extraction: After the reaction, allow the autoclave to cool to room temperature. Transfer the aqueous solution to a separatory funnel and perform an extraction with dichloromethane to separate the product into the organic phase.[11]

-

Washing: Add 1M sodium hydroxide aqueous solution to the combined organic phases and stir for 4 hours.[11] Combine the organic phases and wash with deionized water until the pH of the aqueous layer is neutral (pH ≈ 7).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: The resulting white powder product (H₂N-PEG-NH₂) can be further purified by freeze-drying.[11]

Characterization Techniques

Accurate characterization is critical to confirm the identity, purity, and molecular weight of synthesized PEG derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical methods employed.[12][13]

Characterization Workflow

The following diagram illustrates how NMR and MS are used in tandem to verify the successful synthesis of a PEG derivative.

References

- 1. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. jenkemusa.com [jenkemusa.com]

- 4. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 5. purepeg.com [purepeg.com]

- 7. Hexaethylene glycol synthesis - chemicalbook [chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. alphachem.biz [alphachem.biz]

- 10. mdpi.com [mdpi.com]

- 11. Polyoxyethylene Diamine Modification of Poly(amide-imide)-polyethylene Glycol Exhibits Excellent Hydrophilicity, Degradability, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Beginner's In-depth Technical Guide to Hydroxy-PEG6-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique properties.[5]

This guide focuses on Hydroxy-PEG6-Boc, a versatile PEG-based linker, providing a comprehensive overview for researchers new to PROTAC synthesis.

This compound: A Versatile Building Block

This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a six-unit polyethylene glycol chain. This structure offers several advantages for PROTAC synthesis:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule, which can be a major challenge in drug development.[4][5]

-

Controlled, Stepwise Synthesis: The orthogonal protecting groups (hydroxyl and Boc-amine) allow for a controlled, sequential synthesis.[6] The hydroxyl group provides a reactive handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent deprotection and attachment to an E3 ligase ligand.[6]

-

Optimal Flexibility and Length: The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the POI and the E3 ligase.[4] The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair to achieve efficient ubiquitination and subsequent degradation.[4][7]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-hydroxy-, 1,1-dimethylethyl ester | [8] |

| Molecular Formula | C19H38O9 | [8] |

| Molecular Weight | 410.50 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [8] |

| Storage | Store at -20°C for long-term stability. | [8] |

The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves a systematic workflow, from synthesis to biological evaluation.

Detailed Experimental Protocols

Protocol 1: Coupling of POI Ligand to this compound

This protocol describes the coupling of a POI ligand containing a carboxylic acid to the hydroxyl group of this compound via an ester linkage.

Materials:

-

POI ligand with a carboxylic acid (POI-COOH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP (0.1 eq), followed by the slow addition of DCC or EDC (1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

-